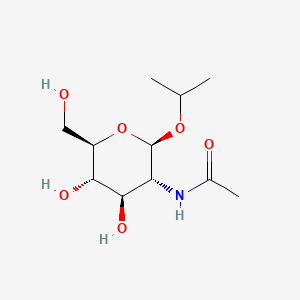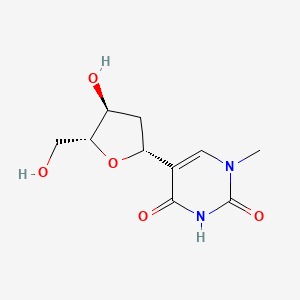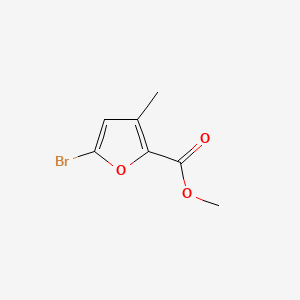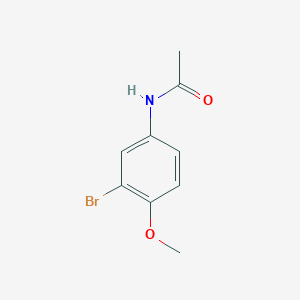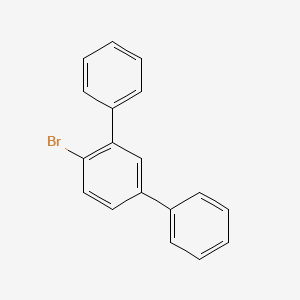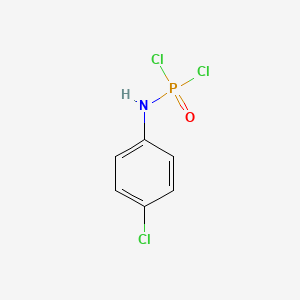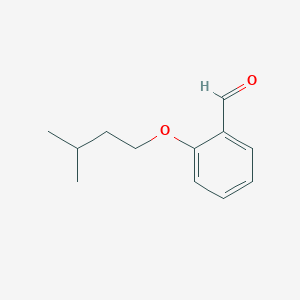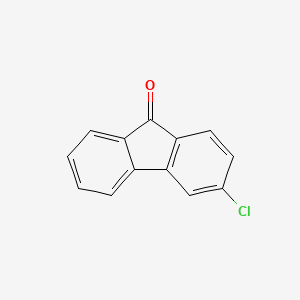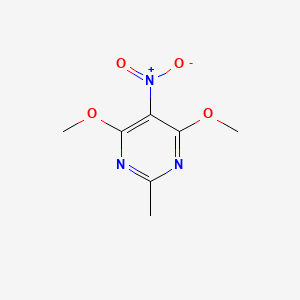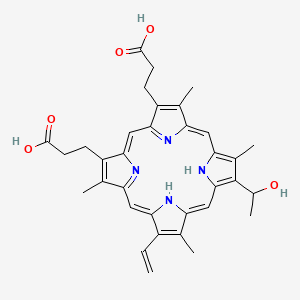
Deuteroporphyrin IX 2,4 (4,2) hydroxyethyl vinyl
説明
Deuteroporphyrin IX 2,4 (4,2) hydroxyethyl vinyl (DPHV) is an organic compound that is commonly used in scientific research. It is a derivative of porphyrin, which is a naturally occurring macrocycle containing four pyrrole units. DPHV is known to have a variety of biochemical and physiological effects, and it is used in laboratory experiments to study a range of topics.
科学的研究の応用
Synthesis and Characterization
- Deuteroporphyrin IX derivatives have been synthesized and characterized for various applications. Shiau et al. (1990) focused on synthesizing isomeric monoacetylmono(1-hydroxyethyl) deuteroporphyrins, using proton NMR NOE experiments and chemical transformations to characterize the isomers and their individual deuteration at specific positions (Shiau et al., 1990).
Regioselective Syntheses for Drug Development
- Pandey et al. (1991) used deuteroporphyrin IX derivatives to synthesize a series of regiochemically pure ether-linked porphyrin dimers and trimers related to an anticancer drug, Photofrin-II®. These compounds were evaluated for their in vivo photosensitizing ability (Pandey et al., 1991).
Structural and Synthetic Studies
- The synthesis and structural assignments of derivatives of deuteroporphyrin-IX were rigorously defined through various chemical processes, as reported by Clezy and Diakiw (1975). This work involved interconversions via the hydroxyethyl, vinyl, and formyl derivatives, highlighting the structural versatility of deuteroporphyrin-IX (Clezy & Diakiw, 1975).
Exploration in Photodynamic Therapy
- Research by Xu et al. (1993) on a new porphyrin preparation, Photocarcinorin (PsD-007), highlighted its components, including deuteroporphyrin IX derivatives. These derivatives showed significant photobiological activity, suggesting their potential in photodynamic therapy for cancer treatment (Xu et al., 1993).
Biochemical Analysis and Internal Standards
- Carlson et al. (1984) developed an internal standard for porphyrin analysis using a derivative of deuteroporphyrin IX. This standard was essential for high-performance liquid chromatographic resolution of porphyrins in clinical settings, demonstrating the utility of deuteroporphyrin IX in biochemical analysis (Carlson et al., 1984).
作用機序
Target of Action
Deuteroporphyrin IX 2,4 (4,2) hydroxyethyl vinyl is primarily used in research of the cellular effects of photosensitizing porphyrins . The primary targets of this compound are the cells that are sensitive to light, particularly those that can absorb the energy from light and convert it into other forms of energy .
Mode of Action
The compound interacts with its targets by being absorbed by the cells and then activated by light. This leads to a series of chemical reactions that result in the production of reactive oxygen species (ROS). These ROS can cause damage to various cellular components, leading to cell death .
Biochemical Pathways
The main biochemical pathway affected by this compound is the photodynamic pathway. When the compound is activated by light, it generates ROS, which can oxidize various cellular components, disrupting their normal function. This can lead to cell death, particularly in cells that are sensitive to light .
Pharmacokinetics
The compound’s bioavailability would be influenced by factors such as its absorption rate, distribution in the body, metabolism, and excretion .
Result of Action
The primary result of the action of Deuteroporphyrin IX 2,4 (4,2) hydroxyethyl vinyl is the death of photosensitive cells. This is due to the production of ROS, which can cause oxidative damage to various cellular components .
Action Environment
The action of Deuteroporphyrin IX 2,4 (4,2) hydroxyethyl vinyl is highly dependent on the presence of light, as light is required to activate the compound. Therefore, the compound’s action, efficacy, and stability would be influenced by environmental factors such as light intensity and wavelength .
特性
IUPAC Name |
3-[18-(2-carboxyethyl)-13-ethenyl-8-(1-hydroxyethyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H36N4O5/c1-7-21-16(2)26-14-31-34(20(6)39)19(5)27(38-31)12-24-17(3)22(8-10-32(40)41)29(36-24)15-30-23(9-11-33(42)43)18(4)25(37-30)13-28(21)35-26/h7,12-15,20,35,38-39H,1,8-11H2,2-6H3,(H,40,41)(H,42,43) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFPRKBHRSWJRBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C(C)O)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H36N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20332411 | |
| Record name | AGN-PC-0JRCBQ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Deuteroporphyrin IX 2,4 (4,2) hydroxyethyl vinyl | |
CAS RN |
77222-65-2 | |
| Record name | 7-Des(1-hydroxyethyl)-7-ethenyl hematoporphyrin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077222652 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AGN-PC-0JRCBQ | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20332411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-DES(1-HYDROXYETHYL)-7-ETHENYL HEMATOPORPHYRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8H8GR50XSY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl [1,1'-biphenyl]-2-ylcarbamate](/img/structure/B1595777.png)


